molecular formula C10H9NO2 B077749 5-Methyl-1H-indole-2-carboxylic acid CAS No. 10241-97-1

5-Methyl-1H-indole-2-carboxylic acid

Cat. No.: B077749
CAS No.: 10241-97-1
M. Wt: 175.18 g/mol
InChI Key: DAITVOCMWPNFTL-UHFFFAOYSA-N
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Description

5-Methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound has a molecular formula of C10H9NO2 and is characterized by a methyl group at the 5-position and a carboxylic acid group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-indole-2-carboxylic acid typically involves the esterification of indole-5-carboxylic acid followed by methylation. One common method is the reaction of indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst to form methyl indole-5-carboxylate . This intermediate can then be methylated using methyl iodide and a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the indole ring .

Mechanism of Action

The mechanism of action of 5-Methyl-1H-indole-2-carboxylic acid is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. For example, some indole derivatives inhibit enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and carboxylic acid group at the 2-position make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

5-Methyl-1H-indole-2-carboxylic acid (5-MICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

5-MICA is an indole derivative characterized by the presence of a methyl group at the 5-position and a carboxylic acid at the 2-position. This structural configuration is critical for its interaction with biological targets.

Biological Activities

5-MICA exhibits a broad spectrum of biological activities, which can be categorized as follows:

  • Antiviral Activity : Indole derivatives, including 5-MICA, have been shown to inhibit HIV-1 integrase, an essential enzyme for viral replication. For example, structural modifications of indole-2-carboxylic acid derivatives have resulted in compounds with IC50 values as low as 0.13 μM against HIV-1 integrase . This suggests that 5-MICA could serve as a scaffold for developing potent antiviral agents.
  • Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A study demonstrated that modifications to the indole structure can enhance anticancer activity, with some derivatives showing improved efficacy compared to the parent compound .
  • Anti-inflammatory Effects : 5-MICA has shown potential anti-inflammatory properties by modulating various signaling pathways involved in inflammation. It may inhibit enzymes responsible for inflammatory responses, thus reducing tissue damage during inflammatory conditions .
  • Antimicrobial Activity : Indole derivatives have been reported to possess antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .

The biological activity of 5-MICA can be attributed to several mechanisms:

  • Enzyme Inhibition : 5-MICA interacts with specific enzymes, potentially acting as an inhibitor or modulator. For instance, it may inhibit integrase by chelating metal ions within the enzyme's active site, which is crucial for its function .
  • Cell Signaling Modulation : The compound influences cellular signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered cell proliferation and survival rates, particularly in cancer cells.
  • Receptor Binding : The indole structure allows for high-affinity binding to various receptors, which can initiate downstream signaling cascades that affect numerous biological processes .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 5-MICA is essential for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its bioavailability:

  • Absorption : The carboxylic acid group enhances solubility in aqueous environments, potentially improving absorption rates.
  • Metabolism : The compound may undergo metabolic transformations via cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.
  • Distribution : Specific transport proteins facilitate the distribution of 5-MICA within tissues, influencing its therapeutic efficacy and potential side effects.

Case Studies

  • HIV-1 Integrase Inhibition : A study evaluated the inhibitory effects of 5-MICA derivatives on HIV-1 integrase. Compounds derived from 5-MICA exhibited IC50 values ranging from 0.13 to 32 μM, highlighting their potential as antiviral agents .
  • Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives of 5-MICA could significantly reduce cell viability in various cancer cell lines (e.g., MCF-7 breast carcinoma), showcasing their anticancer potential .
  • Inflammatory Response Models : Animal models have shown that administration of 5-MICA leads to reduced markers of inflammation in tissues subjected to inflammatory stimuli, supporting its use in treating inflammatory diseases .

Properties

IUPAC Name

5-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAITVOCMWPNFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293351
Record name 5-Methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10241-97-1
Record name 10241-97-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88873
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Record name 5-Methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-indole-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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